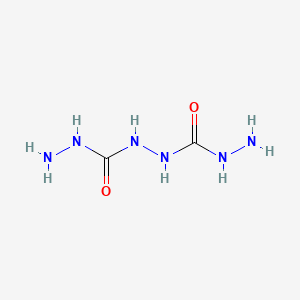
1,2-Hydrazinedicarboxylic acid, dihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Hydrazinedicarboxylic acid, dihydrazide is a chemical compound with the molecular formula C2H8N6O2 It is a derivative of hydrazine and is characterized by the presence of two hydrazide groups attached to a central carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Hydrazinedicarboxylic acid, dihydrazide can be synthesized through several methods. One common approach involves the reaction of hydrazine hydrate with diethyl oxalate. The reaction proceeds as follows:
C2H5OOC-COOC2H5 + 2N2H4→C2H8N6O2 + 2C2H5OH
In this reaction, diethyl oxalate reacts with hydrazine hydrate to form this compound and ethanol as a byproduct. The reaction is typically carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-Hydrazinedicarboxylic acid, dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Alkyl or acyl hydrazides.
Scientific Research Applications
1,2-Hydrazinedicarboxylic acid, dihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and as a crosslinking agent in materials science.
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedicarboxylic acid, dihydrazide involves its ability to form stable complexes with metal ions and its reactivity towards various functional groups. The hydrazide groups can interact with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis. Additionally, the compound can act as a reducing agent, participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Carbohydrazide: A similar compound with the formula CH6N4O, used as a reducing agent and in the synthesis of polymers.
Adipic acid dihydrazide: Another hydrazide derivative with applications in polymer chemistry and as a crosslinking agent.
Uniqueness
1,2-Hydrazinedicarboxylic acid, dihydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dual hydrazide groups provide versatility in forming stable complexes and intermediates, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1617-13-6 |
|---|---|
Molecular Formula |
C2H8N6O2 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
1-amino-3-(hydrazinecarbonylamino)urea |
InChI |
InChI=1S/C2H8N6O2/c3-5-1(9)7-8-2(10)6-4/h3-4H2,(H2,5,7,9)(H2,6,8,10) |
InChI Key |
BGEVFSCRPUOYHH-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(NN)NNC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)


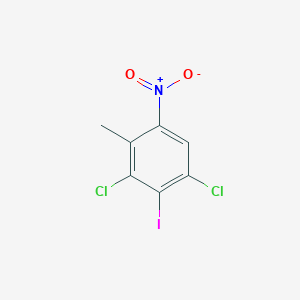
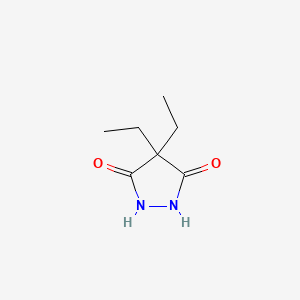

![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
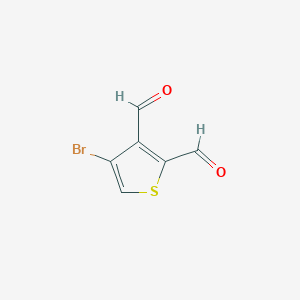

![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
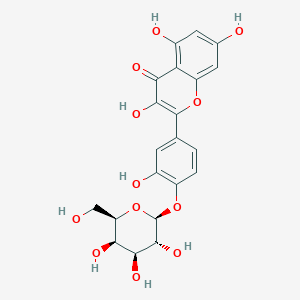
![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
